Cas no 901022-01-3 (3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline)

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with distinct substituents at the 3-, 1-, and 8-positions. The 4-fluorophenyl and 4-methoxyphenyl groups enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group at the 8-position further modulates its reactivity and solubility. This compound exhibits potential as a building block for pharmaceuticals, particularly in the development of kinase inhibitors or fluorescent probes due to its conjugated structure. Its well-defined synthetic route and stability under standard conditions make it suitable for research and industrial applications.
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline structure
901022-01-3 structure
Product name:3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline
CAS No:901022-01-3
MF:C24H18FN3O
MW:383.417628765106
CID:6025127
PubChem ID:20852718

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline
    • 901022-01-3
    • 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
    • F3407-1457
    • AKOS001804624
    • 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-6-17(25)7-5-16)27-28(24)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3
    • InChI Key: NAIXXXJXPIFTJD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C2C=NC3C=CC(C)=CC=3C=2N(C2C=CC(=CC=2)OC)N=1

Computed Properties

  • Exact Mass: 383.14339037g/mol
  • Monoisotopic Mass: 383.14339037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.9Ų
  • XLogP3: 5.6

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1457-4mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1457-3mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1457-5mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1457-5μmol
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1457-10μmol
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1457-2mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1457-2μmol
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1457-1mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1457-10mg
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
901022-01-3
10mg
$79.0 2023-09-10

Additional information on 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline

3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-8-Methyl-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview

3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-8-Methyl-1H-Pyrazolo[4,3-c]Quinoline, commonly referred to by its CAS Registry Number 901022-01-3, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and diverse biological activities. The molecule's structure is characterized by a pyrazolo[4,3-c]quinoline core, which is further substituted with a 4-fluorophenyl group at position 3, a 4-methoxyphenyl group at position 1, and a methyl group at position 8. These substituents play a crucial role in determining the compound's physical properties, reactivity, and biological effects.

The synthesis of 901022-01-3 involves a series of intricate organic reactions, including Friedel-Crafts alkylation, Suzuki coupling, and cyclization processes. Recent advancements in synthetic methodology have enabled chemists to achieve higher yields and better purity levels for this compound. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction kinetics and improve the overall efficiency of the process. Such innovations are particularly valuable in the context of drug discovery, where scalability and reproducibility are paramount.

In terms of biological activity, 3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-8-Methyl-1H-Pyrazolo[4,3-c]Quinoline has demonstrated promising properties in various assays. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant effects, making it a potential candidate for the development of novel therapeutic agents. Moreover, recent research has highlighted its ability to modulate key cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, a study published in the Journal of Medicinal Chemistry revealed that this compound can inhibit acetylcholinesterase (AChE) activity with high specificity, suggesting its potential as a lead molecule for Alzheimer's drug development.

The structural versatility of CAS No. 901022-01-3 also makes it an attractive target for materials science applications. Its aromatic system and heterocyclic framework endow it with unique electronic properties that could be harnessed in the development of advanced materials such as organic semiconductors or light-emitting diodes (OLEDs). Preliminary studies have shown that this compound exhibits excellent photoluminescence properties under UV irradiation, which could be exploited for applications in optoelectronics.

From an environmental perspective, understanding the fate and transport of 901022-01-3 in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on evaluating its biodegradability under various environmental conditions. Results indicate that the compound undergoes slow degradation under aerobic conditions due to its stable aromatic structure. However, further studies are required to fully understand its environmental behavior and develop strategies for mitigating any adverse effects.

In conclusion, 3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-8-Methyl-1H-Pyrazolo[4,3-c]Quinoline, or CAS No. 901022-01-3, represents a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure enables a wide range of applications in pharmacology, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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